Conformational Equilibrium: 1,7-Anhydride Preference
In solution, D-Glycero-D-gulo-heptose exhibits a markedly different equilibrium between its reducing form and its glycosidic anhydrides compared to other sugars, a property critical for understanding its reactivity and structural behavior. This conformational preference is a direct consequence of its unique stereochemistry [1].
| Evidence Dimension | Formation of 1,7-anhydride vs. 1,6-anhydride |
|---|---|
| Target Compound Data | 66% 1,7-anhydride, 9% 1,6-anhydride |
| Comparator Or Baseline | D-Talose: equal amounts (approx. 50%/50%) of 1,6-anhydropyranose and 1,6-anhydrofuranose |
| Quantified Difference | 7.3-fold higher preference for the 1,7-anhydride form compared to the 1,6-anhydride, whereas the comparator shows no such preference. |
| Conditions | Gas chromatography analysis of equilibrium mixtures |
Why This Matters
This quantitative conformational difference is crucial for analytical method development (e.g., HPLC, GC) to distinguish this isomer from others and for predicting its unique chemical reactivity in synthesis.
- [1] Angyal, S. J., & Dawes, K. (1968). Conformational analysis in carbohydrate chemistry. II. Equilibria between reducing sugars and their glycosidic anhydrides. Australian Journal of Chemistry, 21(11), 2747-2760. View Source
